7-{[(2-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Description
7-{[(2-Chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-4-one core substituted with a thiophen-2-yl group at position 2 and a (2-chlorophenyl)methylsulfanyl moiety at position 5. Its molecular formula is C₁₆H₁₀ClN₄OS₂, with a molecular weight of 389.86 g/mol.
Key structural features include:
- Thiophen-2-yl substituent: Introduces sulfur-containing aromaticity, influencing solubility and redox behavior.
Safety protocols for handling this compound emphasize avoiding ignition sources (P210) and ensuring proper ventilation (P201, P202) .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methylsulfanyl]-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS2/c17-11-5-2-1-4-10(11)9-24-16-19-18-15(22)13-8-12(20-21(13)16)14-6-3-7-23-14/h1-8H,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIGMHOKJZXVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CS4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[(2-chlorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, focusing on anticancer and antimicrobial properties.
Chemical Structure
The molecular formula of the compound is . The structure features a pyrazolo-triazine core with a chlorophenyl methyl sulfanyl group and a thiophene substituent. The compound's specific structural properties can influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrazolo-triazine core followed by functionalization with thiophene and chlorophenyl groups. The synthetic pathway often employs techniques such as refluxing in solvents and purification through crystallization.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-d][1,2,4]triazine class exhibit significant anticancer activity. Studies have evaluated their efficacy against various human cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and K-562 (chronic myelogenous leukemia).
- Findings : While some derivatives showed promise in inhibiting cancer cell proliferation, specific studies on this compound indicated limited cytotoxicity within the tested concentration range. This suggests that modifications to the structure may be necessary to enhance its efficacy against cancer cells .
Antimicrobial Activity
The antimicrobial potential of pyrazolo[1,5-d][1,2,4]triazines has been explored in various studies. The following points summarize the findings related to antimicrobial activity:
- Mechanism : These compounds may exert their effects by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
- Activity Spectrum : Preliminary studies suggest that derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Studies
- Case Study 1: Anticancer Evaluation
- Case Study 2: Antimicrobial Screening
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrazolo-triazinone derivatives. Below is a systematic comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Solubility: The thiophen-2-yl group increases aromatic stacking but reduces aqueous solubility compared to non-aromatic substituents. The sulfanyl moiety (-S-) in the unsubstituted analog (7-sulfanyl derivative) offers higher polarity but lower stability .
Biological Activity: Arylpiperazine-thiophene hybrids () demonstrate superior pharmacokinetic profiles due to piperazine’s basicity and trifluoromethyl groups’ metabolic resistance. However, pyrazolo-triazinones may excel in target specificity due to their rigid core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
